molecular formula C15H24N4O2S B14652487 N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide CAS No. 50355-07-2

N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide

Cat. No.: B14652487
CAS No.: 50355-07-2
M. Wt: 324.4 g/mol
InChI Key: ILCYJAHRKHXXFI-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidine diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves a multi-step process:

    Diazotization: The starting material, 2-methyl-5-aminobenzenesulfonamide, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with pyrrolidine under basic conditions to form the desired diazenyl compound.

    N,N-Diethylation: The final step involves the N,N-diethylation of the sulfonamide group using diethyl sulfate or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the diazenyl group may interact with nucleophilic sites in proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-methylbenzenesulfonamide
  • N,N-Diethyl-2-methylbenzenesulfonamide
  • N,N-Diethyl-5-aminobenzenesulfonamide

Uniqueness

N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide is unique due to the presence of the pyrrolidine diazenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and enhances its potential for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

50355-07-2

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N,N-diethyl-2-methyl-5-(pyrrolidin-1-yldiazenyl)benzenesulfonamide

InChI

InChI=1S/C15H24N4O2S/c1-4-19(5-2)22(20,21)15-12-14(9-8-13(15)3)16-17-18-10-6-7-11-18/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

ILCYJAHRKHXXFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N=NN2CCCC2)C

Origin of Product

United States

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